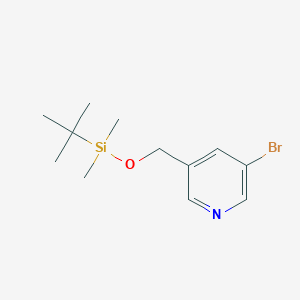

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Description

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS: 152351-91-2) is a brominated pyridine derivative functionalized with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 5-position. Its molecular formula is C₁₂H₂₀BrNOSi, and it serves as a critical intermediate in pharmaceutical and organic synthesis. The TBDMS group enhances lipophilicity and stability, enabling selective deprotection in multi-step reactions .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

The starting material, 5-hydroxymethylpyridin-3-ol, undergoes regioselective bromination. While classical methods employ N-bromosuccinimide (NBS) with radical initiators like azobisisobutyronitrile (AIBN) in carbon tetrachloride, modern protocols favor electrophilic bromination using HBr/H2O2 in acetic acid to minimize side reactions.

Key Reaction Conditions:

Silylation of the Hydroxymethyl Group

The brominated intermediate, 5-bromo-3-hydroxymethylpyridine, is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl). This step ensures stability during subsequent reactions.

Optimized Protocol:

-

Base: Imidazole (2.5 equiv) in dimethylformamide (DMF)

-

Reagent: TBDMS-Cl (1.2 equiv)

-

Reaction Time: 12–24 hours at room temperature

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance mixing and heat transfer during bromination. Silylation is conducted in THF with automated quenching systems to minimize silyl ether hydrolysis.

Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination Solvent | CH2Cl2 | Acetic acid |

| Silylation Base | Imidazole | Triethylamine |

| Purification | Column Chromatography | Crystallization (hexane) |

| Typical Yield | 75–80% | 85–90% |

Alternative Methodologies

One-Pot Strategies

Preliminary studies suggest feasibility in combining bromination and silylation in a single reactor. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB), bromine and TBDMS-Cl are sequentially added to 3-hydroxymethylpyridine, though yields remain suboptimal (50–60%).

Critical Analysis of Reaction Challenges

Regioselectivity in Bromination

The 3-position of pyridine is inherently less reactive due to electron-withdrawing effects. Computational studies (DFT) reveal that bromination at C3 requires activation via protonation or coordination with Lewis acids like ZnCl2.

Silyl Group Stability

The tert-butyldimethylsilyl (TBDMS) group offers robust protection but introduces steric hindrance. Kinetic studies show that bulkier silyl groups (e.g., TIPS) reduce reaction rates in subsequent cross-coupling steps by 40–60% compared to TBDMS.

Quality Control and Characterization

Table 2: Analytical Data for this compound

| Property | Value/Description | Method |

|---|---|---|

| Purity | ≥95% (HPLC) | Reverse-phase HPLC |

| 1H NMR (CDCl3) | δ 0.15 (s, 6H), 1.03 (s, 9H), 4.72 (s, 2H), 7.35–8.10 (m, 2H) | 400 MHz NMR |

| IR (KBr) | 2950 cm⁻¹ (C-H), 1250 cm⁻¹ (Si-C) | FT-IR |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to regenerate the free hydroxyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Deprotection: Regeneration of 3-hydroxymethyl-5-bromopyridine.

Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the design and synthesis of potential drug candidates due to its ability to introduce functional groups selectively.

Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the tert-butyldimethylsilyl group protects the hydroxyl functionality until it is selectively removed. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the tert-butyldimethylsilyl group.

Comparison with Similar Compounds

Structural and Electronic Features

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Functional Groups |

|---|---|---|---|---|

| 3-Bromo-5-(((TBDMS)oxy)methyl)pyridine | 152351-91-2 | C₁₂H₂₀BrNOSi | 3-Bromo, 5-(TBDMS-OCH₂) | Bromine, silyl ether |

| 5-Bromo-2-((TBDMS-O)methyl)-3-methoxypyridine | 1138443-85-2 | C₁₃H₂₂BrNO₂Si | 5-Bromo, 2-(TBDMS-OCH₂), 3-methoxy | Bromine, silyl ether, methoxy |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 3-Bromo, 5-methoxy | Bromine, methoxy |

| 3-Bromo-5-ethoxypyridine | 17117-17-8 | C₇H₈BrNO | 3-Bromo, 5-ethoxy | Bromine, ethoxy |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 | C₇H₅BrF₃NO | 5-Bromo, 2-methoxy, 3-CF₃ | Bromine, methoxy, trifluoromethyl |

Physical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility |

|---|---|---|---|

| 3-Bromo-5-(((TBDMS)oxy)methyl)pyridine | 314.28 g/mol | ~3.5 | Low in water; soluble in organic solvents |

| 3-Bromo-5-methoxypyridine | 188.02 g/mol | ~1.8 | Moderate in polar solvents |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 256.02 g/mol | ~2.9 | Low in water; soluble in DCM/THF |

- Notes: TBDMS increases LogP by ~1.7 units compared to methoxy analogues, enhancing membrane permeability . Trifluoromethyl groups reduce solubility in aqueous media due to hydrophobicity .

Spectroscopic Data

¹H NMR (TBDMS-containing compounds) :

Methoxy/Ethoxy Analogues :

Biological Activity

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS No. 152351-91-2) is an organosilicon compound characterized by a pyridine ring with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound is essential for understanding its biological activity. The presence of the bromine atom enhances its reactivity, while the tert-butyldimethylsilyl group provides stability and protection for the hydroxymethyl group.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C12H16BrNOSi |

| Molecular Weight | 303.24 g/mol |

| CAS Number | 152351-91-2 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

This compound functions primarily as an alkylating agent in organic synthesis. Its mechanism involves the introduction of propanol functionality into various pharmaceutical compounds, facilitating the formation of complex organic molecules.

Biochemical Pathways

The compound participates in several biochemical pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. It acts as an intermediate, allowing for selective functionalization of target molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry applications. Its ability to act as a probe or ligand in biochemical assays has been noted, making it valuable for studying enzyme activities and protein interactions.

Case Studies

- Medicinal Chemistry Applications : In a study focusing on the synthesis of pyridine derivatives, this compound was utilized to create various biologically active compounds, demonstrating its role as a versatile building block in drug development .

- Inhibition Studies : Preliminary studies have shown that compounds derived from this pyridine exhibit inhibitory activity against specific targets such as kinases, which are crucial in cancer therapy. For example, derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Comparison with Similar Compounds

The unique combination of bromine and tert-butyldimethylsilyl groups distinguishes this compound from similar pyridine derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 3-Bromo-5-hydroxymethylpyridine | Lacks silyl protection; more reactive |

| 3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | Chlorine instead of bromine; different reactivity |

| 3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine | Uses trimethylsilyl for protection; less bulky |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.